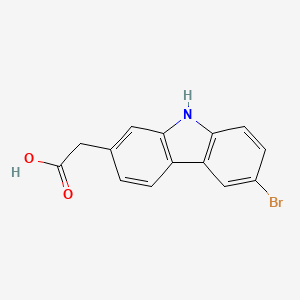

(6-bromo-9H-carbazol-2-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(6-bromo-9H-carbazol-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrNO2/c15-9-2-4-12-11(7-9)10-3-1-8(6-14(17)18)5-13(10)16-12/h1-5,7,16H,6H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIUNPBLAXOCPDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CC(=O)O)NC3=C2C=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 6 Bromo 9h Carbazol 2 Yl Acetic Acid

Reactions at the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for derivatization, allowing for the introduction of various functional groups through well-established organic reactions. These modifications are crucial for altering the molecule's physicochemical properties and for building larger molecular architectures.

The carboxylic acid moiety of (6-bromo-9H-carbazol-2-yl)acetic acid can be readily converted into its corresponding esters through several standard methods. The most common of these is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). mdpi.comnih.govacs.org This equilibrium-driven reaction is typically performed under reflux to drive the formation of the ester product.

The resulting esters are often used as intermediates for further reactions, such as the formation of hydrazides, or as the final target molecules. The choice of alcohol can be varied to introduce different alkyl or aryl groups, thereby fine-tuning the properties of the resulting derivative.

| Reaction | Reactants | Reagents/Conditions | Product |

| Esterification | This compound + Alcohol (R-OH) | Concentrated H₂SO₄ or HCl, Reflux | Alkyl (6-bromo-9H-carbazol-2-yl)acetate |

The carboxylic acid functionality serves as a precursor for the synthesis of amides and hydrazides, which are key functional groups in many biologically active compounds.

Amide Formation: Amides can be synthesized directly from the carboxylic acid by condensation with a primary or secondary amine. This reaction often requires the use of a coupling agent, such as N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU), to activate the carboxylic acid for nucleophilic attack by the amine. organic-chemistry.org Alternatively, boron-based catalysts, like boronic acids, can facilitate direct amidation under dehydrating conditions. organic-chemistry.orgucl.ac.uk Another pathway involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine. bath.ac.uk

Hydrazide Formation: Hydrazides are typically prepared in a two-step sequence. First, the carboxylic acid is converted to its corresponding ester, as described in section 3.1.1. The resulting ester is then treated with hydrazine hydrate (N₂H₄·H₂O), often in a solvent like ethanol under reflux. mdpi.comnih.govnih.gov This nucleophilic acyl substitution reaction efficiently displaces the alkoxy group of the ester to yield the desired acetohydrazide derivative. researchgate.netiscientific.org These hydrazides are stable intermediates that can be used to synthesize various heterocyclic compounds, such as oxadiazoles, or other derivatives. mdpi.comacgpubs.orgekb.eg

| Reaction | Reactants | Reagents/Conditions | Product |

| Direct Amidation | This compound + Amine (R₁R₂NH) | Coupling agent (e.g., HBTU) or Boronic acid catalyst | N-substituted (6-bromo-9H-carbazol-2-yl)acetamide |

| Hydrazide Formation | Alkyl (6-bromo-9H-carbazol-2-yl)acetate + Hydrazine hydrate | Ethanol, Reflux | 2-(6-bromo-9H-carbazol-2-yl)acetohydrazide |

Beyond esterification and amidation, the carboxylic acid group of this compound can undergo other important transformations. One of the most useful is its conversion to an acyl chloride. This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is a highly reactive intermediate that is much more susceptible to nucleophilic attack than the parent carboxylic acid. msu.edu This enhanced reactivity allows for the synthesis of esters, amides, and other acyl derivatives under milder conditions. msu.edu

Furthermore, the carboxylic acid group can be subjected to reduction. While strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce the carboxylic acid to a primary alcohol (2-(6-bromo-9H-carbazol-2-yl)ethanol), this method may also affect the bromo substituent. A more controlled reduction to an aldehyde can be achieved through a multi-step process, for instance, by first converting the acid to an acyl chloride and then using a milder reducing agent. msu.edu

Reactions Involving the Bromo Substituent

The bromo substituent at the C6 position of the carbazole (B46965) ring is a key handle for molecular elaboration, primarily through metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, significantly increasing the structural diversity of derivatives.

Palladium-catalyzed cross-coupling reactions are powerful tools for modifying aryl halides. The bromo group on the carbazole scaffold is an excellent substrate for these transformations.

Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or a boronic ester. wikipedia.orglibretexts.org The reaction is catalyzed by a palladium(0) complex and requires a base to activate the organoboron species. organic-chemistry.org This reaction can be used to couple this compound with a wide array of aryl, heteroaryl, or vinyl boronic acids to generate biaryl or styrenyl derivatives. nih.gov The reaction generally proceeds with high yields and tolerates a broad range of functional groups.

| Reaction | Coupling Partner | Catalyst/Ligand | Base | Product |

| Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Na₂CO₃, Cs₂CO₃ | (6-aryl-9H-carbazol-2-yl)acetic acid |

| Vinylboronic acid (R-CH=CH-B(OH)₂) | Pd(OAc)₂ / PCy₃ | K₃PO₄ | (6-vinyl-9H-carbazol-2-yl)acetic acid | |

| Heteroarylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | (6-heteroaryl-9H-carbazol-2-yl)acetic acid |

Sonogashira Coupling: The Sonogashira coupling reaction is used to form a carbon-carbon bond between an aryl halide and a terminal alkyne. organic-chemistry.org This transformation is co-catalyzed by palladium and copper(I) salts and is carried out in the presence of an amine base, such as triethylamine or diisopropylamine. researchgate.net Applying this reaction to this compound allows for the direct introduction of an alkynyl substituent at the C6 position, yielding compounds with extended π-conjugation. nih.gov

| Reaction | Coupling Partner | Catalysts | Base | Product |

| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂, CuI | Triethylamine (Et₃N), Diisopropylamine (DIPA) | (6-alkynyl-9H-carbazol-2-yl)acetic acid |

Classic nucleophilic aromatic substitution (SₙAr) on aryl halides typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring for nucleophilic attack. libretexts.org The carbazole ring system is inherently electron-rich, and the acetic acid group is not a sufficiently strong activating group. Therefore, direct SₙAr on this compound with common nucleophiles is generally challenging and would require harsh reaction conditions. youtube.comcolab.ws

However, variants of nucleophilic substitution are possible, particularly those mediated by transition metals. For example, the Rosenmund–von Braun reaction allows for the substitution of an aryl bromide with a cyanide group using copper(I) cyanide (CuCN) at elevated temperatures. lmaleidykla.lt This cyanation provides a route to (6-cyano-9H-carbazol-2-yl)acetic acid, where the cyano group can be further hydrolyzed to a carboxylic acid or reduced to an amine, offering additional pathways for derivatization.

N-Alkylation and N-Functionalization of the Carbazole Nitrogen

The secondary amine within the carbazole ring of this compound is a key site for chemical modification. N-alkylation and N-functionalization reactions at this position are crucial for altering the molecule's physical, chemical, and biological properties. These reactions typically proceed via the deprotonation of the nitrogen to form a more nucleophilic carbazolide anion, which then reacts with an electrophile. To avoid unwanted reactions with the carboxylic acid group, it is often protected as an ester, for instance, an ethyl ester, prior to N-functionalization.

A common strategy for N-alkylation involves the use of alkyl halides in the presence of a base. For instance, the nitrogen of a carbazole ring can be readily alkylated with various alkyl halides under microwave irradiation, a method known for its efficiency and reduced reaction times.

Another significant N-functionalization is the introduction of an acetohydrazide group. This is typically achieved by first esterifying the carboxylic acid, followed by reaction with hydrazine hydrate. This acetohydrazide derivative serves as a versatile intermediate for further modifications. For example, it can react with various benzoyl chlorides to yield N'-substituted benzohydrazides, which are precursors for various heterocyclic systems.

Detailed research has explored the synthesis of various N-substituted carbazole derivatives, highlighting the versatility of the carbazole nitrogen in forming new C-N bonds. These modifications are instrumental in developing novel compounds with tailored properties.

Table 1: Examples of N-Alkylation and N-Functionalization Reactions of Carbazole Derivatives

| Starting Material | Reagent(s) | Product | Reaction Type |

| Carbazole | Ethyl bromoacetate | Ethyl 9H-carbazol-9-yl acetate | N-Alkylation |

| Ethyl 9H-carbazol-9-yl acetate | Hydrazine hydrate | 2-(9H-carbazol-9-yl)acetohydrazide | N-Functionalization |

| 2-(9H-carbazol-9-yl)acetohydrazide | Substituted benzoyl chloride | N'-[2-(9H-carbazol-9-yl)acetyl]benzohydrazide derivatives | N-Acylation |

| 9-ethyl carbazole-3-amine | Bromoacetyl bromide | 2-bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide | N-Acylation |

This table presents examples of reactions on the carbazole nitrogen, which are analogous to the potential reactivity of this compound and its derivatives.

Synthesis of Fused Heterocyclic Systems from this compound Precursors

The molecular framework of this compound serves as a valuable scaffold for the construction of more complex, fused heterocyclic systems. The acetic acid side chain, in particular, provides a reactive handle for intramolecular cyclization reactions, leading to the formation of new rings fused to the carbazole core.

One common strategy involves the conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride or an acetohydrazide. For instance, carbazole-based acetohydrazides can be cyclized to form various five-membered heterocycles like 1,3,4-oxadiazoles.

Furthermore, the carbazole ring itself can participate in cyclization reactions to form larger polycyclic aromatic systems. For example, carbazole derivatives can be used in the synthesis of benzo[a]carbazoles through intramolecular ring closure reactions catalyzed by solid acids. Additionally, transition-metal-catalyzed and electrophile-induced cyclizations of ortho-alkynylated biaryls are widely employed for the synthesis of polynuclear aromatics containing the carbazole moiety, leading to the formation of complex structures like carbazole-based nih.govhelicenes. nih.gov

The synthesis of fused pyrrolo[3,4-a]carbazoles has also been achieved through multi-component reactions, demonstrating the utility of carbazole derivatives in constructing intricate heterocyclic architectures. These synthetic strategies open avenues for the creation of novel compounds with potentially interesting photophysical and biological properties.

Table 2: Examples of Fused Heterocyclic Systems Synthesized from Carbazole Precursors

| Carbazole Precursor | Key Reagents/Conditions | Fused Heterocyclic System |

| 2-(9H-carbazol-9-yl)acetohydrazide | Substituted benzoyl chloride, then cyclizing agent | 1,3,4-Oxadiazole fused carbazole derivatives |

| 1,3-diketones, primary amines, phenylglyoxal monohydrate, and malononitrile | Solid acidic catalyst | Benzo[a]carbazole derivatives |

| 2,3-dihaloazines | Phenylacetylene, 9-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole, Pd catalyst, then cyclization | Carbazole-based nih.govhelicenes nih.gov |

| Indoles, cyclic ketones, maleimides | NH4I | Polysubstituted cyclic fused pyrrolo[3,4-a]carbazoles |

This table illustrates the types of fused heterocyclic systems that can be synthesized from carbazole precursors, indicating the potential of this compound in similar synthetic routes.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Bromine Substitution at C-6 on Molecular Interactions

The substitution of a bromine atom at the C-6 position of the carbazole (B46965) ring has a profound influence on the molecule's electronic properties, intermolecular interactions, and ultimately, its biological and material characteristics. The C-6 position is known for its high reactivity and selectivity, making it a common site for functionalization. nih.gov

Electronic and Intermolecular Effects: The bromine atom, being a halogen, exerts a significant electron-withdrawing effect, which can modulate the electronic landscape of the entire carbazole system. This substitution can influence the molecule's ability to participate in non-covalent interactions. For instance, the bromine atom can engage in halogen bonding, a directional interaction with nucleophilic atoms, and can also affect the π–π stacking interactions between carbazole rings, which are crucial for the formation of crystal structures and self-assembled materials. researchgate.netnih.gov In some contexts, bromination has been shown to decrease molecular planarity, which can reduce dye aggregation in material applications. nih.gov

Impact on Biological Activity: Research has demonstrated that substitution at the C-3 and C-6 positions of the carbazole scaffold often leads to enhanced biological activities compared to substitution at other positions like C-2 and C-7. echemcom.comlmaleidykla.lt Specifically, the presence of a bromine atom has been correlated with potent and specific biological effects. Electron-donating or electron-withdrawing substituents at the C-6 position are known to play an important role in the anticancer activity of carbazole derivatives. researchgate.net Furthermore, studies have shown that carbazoles containing bromine substituents are particularly effective at inhibiting the growth of Gram-negative bacteria. lmaleidykla.lt

| Substitution Pattern | General Antibacterial Activity | Specific Activity Noted | Source |

|---|---|---|---|

| C-3 and C-6 Substitution | Generally better than C-2 and C-7 | - | lmaleidykla.lt |

| Iodo-carbazoles (C-3, C-6) | Better against Gram-positive bacteria | Effective against Bacillus subtilis | lmaleidykla.lt |

| Bromo-carbazoles (e.g., C-6) | Better against Gram-negative bacteria | Effective against Escherichia coli | lmaleidykla.lt |

Role of the Acetic Acid Side Chain at C-2 in Biological or Material Applications

The acetic acid moiety at the C-2 position introduces a carboxylic acid functional group, which is a key determinant of the compound's biological and physical properties. This side chain provides a site for crucial molecular interactions and serves as a versatile synthetic handle for creating more complex derivatives.

Biological Interactions and Activity: The carboxylic acid group is a strong hydrogen bond donor and acceptor, enabling it to form robust interactions with biological targets such as enzymes and receptors. A closely related compound, Carprofen or (RS)-2-(6-chloro-9H-carbazol-2-yl)propanoic acid, is a well-known non-steroidal anti-inflammatory drug (NSAID), highlighting the significance of the acidic side chain in conferring anti-inflammatory properties. researchgate.netmdpi.com The acidic nature of the group allows it to exist in an anionic carboxylate form at physiological pH, facilitating electrostatic interactions with positively charged residues in protein binding pockets.

Synthetic Utility: The acetic acid side chain is a valuable starting point for chemical modification. The carboxylic acid can be readily converted into esters, amides, and other functional groups. This allows for the synthesis of extensive libraries of derivatives with potentially new or improved biological activities. For example, the synthesis of novel antimicrobial agents has been achieved by converting the acid to a hydrazide, which is then used to form 1,3,4-oxadiazole derivatives. mdpi.comresearchgate.net This demonstrates the role of the C-2 acetic acid group as a foundational element for building molecules with diverse therapeutic applications.

| Starting Compound | Reaction Sequence | Resulting Derivative Class | Potential Application | Source |

|---|---|---|---|---|

| (6-chloro-9H-carbazol-2-yl)propanoic acid | Esterification → Hydrazinolysis → Reaction with Acyl Chlorides → Cyclization | 1,3,4-Oxadiazole derivatives | Antimicrobial | mdpi.com |

| 9H-carbazole | Reaction with ethyl chloroacetate → Hydrazinolysis → Cyclization → Mannich reaction | 5-[(9H-carbazol-9-yl)methyl]-N-[(substituted phenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amines | Antibacterial, Antifungal, Anticancer | researchgate.net |

Influence of N-Substitution on the Carbazole Scaffold's Properties

The nitrogen atom of the pyrrole ring in the carbazole scaffold (N-9 position) is a critical site for modification, and its substitution significantly impacts the electronic, optical, and biological properties of the resulting derivatives. researchgate.netmdpi.com A wide range of chemical groups can be introduced at this position, allowing for fine-tuning of the molecule's characteristics. researchgate.net

Modulation of Electronic and Physical Properties: N-substitution is a powerful strategy for tuning the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the carbazole core. researchgate.net This modulation is essential for developing materials with specific optoelectronic properties for use in applications like organic light-emitting diodes (OLEDs). mdpi.com Attaching different substituents to the nitrogen atom can also affect the molecule's physical properties, such as its flexibility and planarity. For instance, certain N-substitutions can lead to a more rigid and planar configuration, which enhances light-harvesting and charge transport capabilities. researchgate.net

Impact on Diverse Biological Activities: The identity of the N-substituent is a crucial determinant of biological activity. mdpi.com In many cases, the presence of a substituent at the N-position is considered essential for specific therapeutic effects, such as neuroprotective activity. mdpi.comnih.gov The introduction of bulky groups, such as substituted phenyl rings, has been shown to yield compounds with significant neuroprotective potential. mdpi.comnih.gov Furthermore, linking the carbazole nitrogen to other heterocyclic systems, like imidazole or triazole, can produce potent antimicrobial agents. nih.govresearchgate.net Studies on N-substituted carbazole imidazolium salts have revealed that the length of the alkyl chain linking the two moieties is important for antitumor activity. nih.gov

| N-Substituent Type | Example Substituent | Observed Biological Activity | Source |

|---|---|---|---|

| Bulky Aromatic Groups | Methoxy-phenyl, t-butyl-phenyl | Neuroprotective | mdpi.comnih.gov |

| Nitrogen Heterocycles | Imidazole, 1,2,4-Triazole moieties | Antibacterial, Antifungal | nih.gov |

| Alkyl-Imidazolium Salts | Propyl, Butyl, or Pentyl linker to Imidazole | Antitumor | nih.gov |

| Amino Acid Esters | 2-(2,-3-dimethyl-phenyl)-amino-benzoic acid | Antiepileptic, Analgesic | mdpi.com |

Conformational Analysis and Stereochemical Considerations in Derivatives

The three-dimensional structure and stereochemistry of carbazole derivatives are critical to their function, dictating how they interact with biological macromolecules or assemble into larger material structures. While the core carbazole ring system is largely planar, the introduction of various substituents can impose significant conformational constraints and introduce stereochemical complexity. nih.gov

Conformational Flexibility and Constraints: The planarity of the carbazole scaffold facilitates π-π stacking, but bulky substituents can disrupt this planarity. nih.gov For example, the introduction of a bulky tert-butoxycarbonyl group on the carbazole nitrogen can induce a twisted conformation due to steric hindrance and the formation of intramolecular hydrogen bonds. nih.gov Similarly, bromine substitution at certain positions can increase the dihedral angles between the rings, enhancing the molecule's non-planarity. nih.gov This conformational adaptability is key to molecular recognition. Some carbazole derivatives can adopt specific crescent-shaped topologies that enable a well-defined interaction with biological targets like G-quadruplex DNA. nih.gov

Conformational Selection and Stereochemistry: The interaction of carbazole derivatives with biological targets can be highly specific, sometimes involving a process known as "conformational selection." In this mechanism, the ligand selectively binds to a minor, pre-existing conformation of the target biomolecule, shifting the equilibrium towards that bound state. nih.gov This highlights the importance of understanding the subtle conformational dynamics of both the ligand and its target.

Stereochemistry becomes a crucial factor when chiral centers are introduced into the molecule. The anti-inflammatory drug Carprofen, a propanoic acid derivative of carbazole, is a racemic mixture (RS). mdpi.com The presence of a chiral center on the side chain means that the two enantiomers can have different pharmacological and toxicological profiles, a common consideration in drug design and development.

Pre Clinical Biological Investigations and Mechanistic Insights

Exploration of Molecular Targets for Carbazole (B46965) Acetic Acid Derivatives

The therapeutic potential of carbazole derivatives is rooted in their ability to interact with specific biological macromolecules. Investigations have identified key molecular targets, including critical enzymes involved in cell proliferation and survival, nucleic acids, and cellular membranes. These interactions disrupt essential cellular processes, forming the basis of their anti-proliferative and antimicrobial effects.

Enzyme Inhibition Studies (e.g., Dihydrofolate Reductase, Topoisomerases)

A primary mechanism of action for many carbazole derivatives is the direct inhibition of enzymes that are crucial for pathogen or cancer cell survival.

Topoisomerase Inhibition: Human DNA topoisomerases are essential enzymes that manage DNA topology during replication, transcription, and chromosome segregation, making them validated targets for cancer therapy. nih.gov Research has shown that various carbazole derivatives function as potent inhibitors of topoisomerase II (Topo II). nih.govnih.gov Unlike topoisomerase poisons that stabilize the enzyme-DNA cleavage complex, certain symmetrically substituted carbazoles act as catalytic inhibitors. nih.gov These compounds prevent the enzyme from completing its catalytic cycle, such as relaxing supercoiled DNA or decatenating intertwined DNA circles, without inducing significant DNA damage themselves. nih.gov

For instance, studies on palindromic carbazole derivatives revealed they effectively inhibit the function of Topo II, which in turn helps trigger apoptosis. nih.gov One specific derivative, 3,6-di(2-furyl)-9H-carbazole, was identified as a novel catalytic inhibitor that selectively inhibits the relaxation and decatenation activities of the Topo IIα isoform with minimal effect on the Topo IIβ isoform. nih.gov In contrast, studies on other N-thioalkylcarbazole derivatives showed potent inhibition of Topo II, while no significant inhibition of Topoisomerase I (Topo I) was observed under the experimental conditions. nih.gov This suggests a degree of selectivity in their enzymatic targets.

Dihydrofolate Reductase (DHFR) Inhibition: Dihydrofolate reductase is another critical enzyme target, essential for the synthesis of nucleic acids and certain amino acids in both prokaryotic and eukaryotic cells. Its inhibition starves cells of necessary building blocks, halting growth and proliferation. This mechanism is the basis for several established antimicrobial and anticancer drugs. mdpi.comresearchgate.net In the context of carbazoles, in vitro enzyme activity assays have suggested that the antimicrobial effect of certain derivatives may be attributed to their ability to bind to and inhibit DHFR. researchgate.net One study on a series of novel carbazole derivatives identified a compound (compound 8f) whose antimicrobial effect was proposed to be mediated through the inhibition of DHFR. researchgate.net

| Derivative Type | Enzyme Target | Inhibition Mechanism | Key Findings |

| Symmetrically Substituted Carbazoles | Topoisomerase IIα | Catalytic Inhibition | Selectively inhibits relaxation and decatenation activity over the IIβ isoform. nih.gov |

| N-thioalkylcarbazoles | Topoisomerase II | Catalytic Inhibition | Induces cancer cell death; no significant inhibition of Topoisomerase I was noted. nih.gov |

| Dihydrotriazine-Carbazole Hybrids | Dihydrofolate Reductase (DHFR) | Binding and Inhibition | Proposed mechanism for potent antimicrobial activity. researchgate.net |

DNA/RNA Interaction Studies

Direct interaction with nucleic acids represents another major mechanism for carbazole derivatives. Their planar aromatic structure is well-suited for intercalating between the base pairs of DNA, a mechanism shared by established chemotherapeutic agents. nih.govnih.gov This intercalation can disrupt DNA replication and transcription, ultimately leading to cell death. nih.gov

Beyond simple intercalation into duplex DNA, a growing body of research shows that carbazole derivatives have a notable affinity for non-canonical DNA structures known as G-quadruplexes (G4). mdpi.com These structures are found in functionally significant regions of the genome, such as telomeres and gene promoter regions (e.g., of the Bcl-2 oncogene), and their stabilization can interfere with oncogene expression and telomerase activity. mdpi.com

Studies using UV-Vis absorption, fluorescence titration, and circular dichroism have demonstrated that certain carbazole ligands bind to and stabilize G-quadruplexes, often with a higher affinity than for standard duplex DNA. mdpi.com Confocal fluorescence microscopy has further revealed that some derivatives can successfully enter living cancer cells and localize within the nucleus. Subsequent digest tests with DNase and RNase confirmed that these compounds can interact with duplex DNA, and in some cases, with RNA and/or G-quadruplex DNA within the cell. arabjchem.org

Membrane Permeability Modulation Investigations

The ability of a compound to traverse cellular membranes is fundamental to its bioactivity. For carbazole derivatives, interactions with the cell membrane are not just a passive step but can constitute a direct mechanism of action, particularly in microbes.

Several studies have confirmed that carbazole-based compounds can selectively damage bacterial cell membranes, leading to increased permeability. nih.gov This disruption causes the leakage of essential cytoplasmic contents, which is a rapid and effective bactericidal mechanism. nih.govarabjchem.org Assays using fluorescent probes like propidium (B1200493) iodide, which can only enter cells with compromised membranes, have shown a dose-dependent increase in fluorescence upon treatment with carbazole derivatives, confirming membrane damage. arabjchem.org This membrane-targeting action is a promising strategy for developing new bactericides. arabjchem.orgarabjchem.org

In the context of antifungal activity, certain N-substituted carbazole derivatives have been identified as potent inhibitors of the fungal plasma membrane proton ATPase (H+-ATPase). nih.gov This enzyme is vital for maintaining the high plasma membrane potential necessary for fungal survival. By inhibiting this proton pump, the carbazoles disrupt ion homeostasis and cellular energetics, leading to fungal death. nih.gov For anticancer applications, while not typically a direct killing mechanism, the ability to permeate the cell membrane is a critical prerequisite for reaching intracellular targets like DNA and topoisomerases in the nucleus. researchgate.net

Cell-Based Assays for Mechanistic Pathway Elucidation (excluding cytotoxicity values)

To understand how molecular interactions translate into cellular effects, researchers employ a variety of cell-based assays. These studies have elucidated the downstream signaling pathways activated by carbazole derivatives, providing a clearer picture of their anti-proliferative and antimicrobial actions.

Anti-proliferative Mechanism Exploration in Cell Lines

A hallmark of many anticancer carbazole derivatives is their ability to induce programmed cell death, or apoptosis. nih.gov This is often achieved through the activation of the intrinsic, or mitochondrial, pathway of apoptosis. nih.govnih.gov

Key events observed in cell lines treated with these compounds include:

Mitochondrial Disruption: A collapse of the mitochondrial outer membrane potential (MOMP) is a critical initiating step. nih.govnih.gov This event was demonstrated by assays using JC-1 dye, which shows a fluorescence shift when the membrane potential is lost. nih.gov

Caspase Activation: The disruption of mitochondria leads to the release of cytochrome c into the cytoplasm, which in turn activates a cascade of cysteine proteases known as caspases. nih.gov Studies have documented the activation of key executioner caspases, such as caspase-3 and caspase-7, which are responsible for dismantling the cell. nih.gov

Cell Cycle Arrest: Before undergoing apoptosis, cancer cells treated with carbazole derivatives often arrest at specific phases of the cell cycle. nih.gov This is a direct consequence of the inhibition of molecules essential for cell division, such as topoisomerases. Flow cytometry analyses have shown that these compounds can cause a significant accumulation of cells in the G0/G1 or G2/M phases, preventing them from proceeding with DNA replication or mitosis. nih.gov

| Cellular Process | Mechanism | Observed Effects in Cell Lines |

| Apoptosis Induction | Intrinsic (Mitochondrial) Pathway | Loss of mitochondrial membrane potential, activation of caspase-3/7. nih.govnih.gov |

| Cell Cycle Regulation | Inhibition of Proliferative Machinery | Arrest of cells in G0/G1 or G2/M phase. nih.gov |

Investigation of Antimicrobial Action Mechanisms (e.g., inhibition of specific enzymatic processes)

The antimicrobial action of carbazole derivatives is also multifactorial, targeting unique aspects of microbial physiology. As detailed in the molecular targets section, two primary mechanisms have been elucidated through cell-based and enzymatic assays.

First is the inhibition of crucial bacterial or fungal enzymes. The inhibition of dihydrofolate reductase (DHFR) by certain carbazole-aminoguanidine hybrids disrupts the folate synthesis pathway, which is essential for microbial survival. researchgate.net Similarly, the inhibition of the fungal plasma membrane H+-ATPase by N-substituted carbazoles disrupts membrane potential and leads to cell death. nih.gov Assays showing increased intracellular ATP levels in treated fungal cells support a direct inhibition of the H+-ATPase, as the cell is no longer able to expend ATP on proton extrusion. nih.gov

Second, and often more rapid, is the direct disruption of the microbial cell membrane. nih.govarabjchem.org This mechanism involves altering membrane permeability, leading to the leakage of intracellular components and a loss of structural integrity. arabjchem.orgarabjchem.org This effect has been confirmed in bacteria through electrical conductivity measurements and propidium iodide staining assays, which directly measure membrane integrity. arabjchem.org This dual-pronged attack—inhibiting essential enzymes while simultaneously compromising the physical barrier of the cell—makes carbazole derivatives a promising scaffold for the development of new antimicrobial agents. nih.gov

Exploration of Receptor Binding Profiles

Currently, there is a notable lack of publicly available scientific literature detailing the specific receptor binding profile of (6-bromo-9H-carbazol-2-yl)acetic acid. While the broader class of carbazole derivatives has been investigated for various biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects, specific data on the direct interaction of this particular compound with cellular receptors remains uncharacterized in published research.

Derivatives of carbazoles are recognized for their potential pharmacological properties, often stemming from their unique electronic and structural characteristics. For instance, the related non-steroidal anti-inflammatory drug (NSAID), carprofen, which shares a carbazole core, is known to inhibit cyclooxygenase (COX) enzymes. However, it is crucial to note that this compound is a distinct chemical entity, and its binding affinities for various receptors cannot be extrapolated from related compounds without direct experimental evidence.

Scientific investigations into other carbazole derivatives have explored their potential to interact with a range of biological targets. These studies often involve computational docking simulations and in vitro binding assays to predict and confirm interactions with proteins such as enzymes and receptors. However, to date, no such detailed studies focusing on the receptor binding of this compound have been reported in the accessible scientific domain.

Computational Chemistry and in Silico Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly valuable in drug discovery for understanding how a ligand, such as a carbazole (B46965) derivative, might interact with a biological target like a protein.

While specific docking studies for (6-bromo-9H-carbazol-2-yl)acetic acid are not extensively detailed in the available literature, research on closely related carbazole derivatives provides significant insights. For instance, studies on novel benzofuran-tethered triazolylcarbazoles, synthesized from a similar precursor, 2-bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide, have demonstrated strong binding affinities to key viral proteins of SARS-CoV-2, such as the main protease (Mpro), spike glycoprotein, and RNA-dependent RNA polymerase (RdRp). nih.gov In one such study, a derivative, compound 9i, showed potent interaction with Mpro, forming hydrogen bonds with key amino acid residues HIS41 and GLY143. nih.gov Other derivatives exhibited binding energies comparable to or better than existing drugs like lopinavir. nih.gov

These findings suggest that the carbazole scaffold, a core component of this compound, is a promising pharmacophore for establishing critical interactions within protein binding sites. mdpi.comnih.gov The specific substitutions on the carbazole ring, including the bromo and acetic acid groups, would modulate these interactions, influencing binding affinity and selectivity. Docking studies on other carbazole derivatives have successfully identified key binding modes and interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to their biological activity. nih.govnih.gov

Table 1: Representative Binding Affinities of Related Carbazole Derivatives

| Compound/Drug | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| Carbazole Derivative 9e | SARS-CoV-2 Mpro | -8.78 |

| Carbazole Derivative 9h | SARS-CoV-2 Mpro | -8.76 |

| Carbazole Derivative 9i | SARS-CoV-2 Mpro | -8.7372 |

| Lopinavir (Control) | SARS-CoV-2 Mpro | -8.7372 |

| Carbazole Derivative 9g | SARS-CoV-2 RdRp | -7.62 |

Data sourced from a study on benzofuran-tethered triazolylcarbazoles. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (e.g., electron density) of many-body systems, such as atoms and molecules. It is widely used to predict molecular properties like geometry, vibrational frequencies, and energies of molecular orbitals.

DFT studies on carbazole and its halogenated derivatives provide a foundational understanding of the electronic properties of this compound. researchgate.netnih.gov Calculations on related molecules like 2-bromo-9H-carbazole and 3,6-dibromocarbazole (B31536) have been used to optimize molecular geometries and analyze vibrational spectra. researchgate.netnih.gov These studies help in understanding how the bromine substituent and its position on the carbazole ring influence the molecule's electronic distribution and reactivity. researchgate.net

A key aspect of DFT analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. DFT calculations are used to determine these energies and other reactivity descriptors like ionization potential, electron affinity, and chemical hardness. ekb.egnih.gov For example, in studies of other heterocyclic compounds, DFT has been used to correlate these calculated parameters with observed biological activity. ekb.egphyschemres.org The bromine atom, being an electrophile, and the electron-rich nature of the carbazole ring are key factors in its reactivity, which can be precisely modeled using DFT. evitachem.com

Table 2: Key Molecular Descriptors from DFT Calculations

| Descriptor | Definition | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate an electron. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept an electron. |

| Energy Gap (ΔE) | EHOMO - ELUMO | Indicates chemical reactivity and stability. |

| Ionization Potential (IP) | The minimum energy required to remove an electron. | A measure of the molecule's tendency to become a cation. |

| Electron Affinity (EA) | The energy released when an electron is added. | A measure of the molecule's tendency to become an anion. |

| Chemical Hardness (η) | (IP - EA) / 2 | Measures resistance to change in electron distribution. |

This table presents typical descriptors obtained from DFT studies to analyze molecular reactivity. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system.

Such simulations can also reveal the dynamic behavior of the acetic acid side chain and the carbazole core, providing insights into the molecule's conformational landscape. The flexibility or rigidity of the molecule can influence its binding affinity and specificity. Furthermore, MD simulations are used to calculate the binding free energy, often using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), which provides a more accurate estimation of binding affinity than docking scores alone. nih.gov In the aforementioned study, the binding free energy for the carbazole-CDK1 complex was calculated to be between -28.79 and -31.86 kcal/mol, confirming a strong and stable binding. nih.gov

In Silico Prediction of Molecular Properties for Design Optimization

For this compound, its physicochemical properties can be calculated to assess its potential as a bioactive agent. evitachem.com Key properties include molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. These parameters are often evaluated against established guidelines like Lipinski's Rule of Five, which helps to predict if a compound has properties that would make it a likely orally active drug in humans.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for potent carbazole derivatives in other studies have shown that these compounds can exhibit favorable pharmacokinetic profiles. nih.gov For example, in a study of anti-SARS-CoV-2 agents, the most potent carbazole compounds were subjected to ADMET analysis, which suggested they possessed comparable or favorable values for further investigation. nih.gov The presence of the bromine atom and the carboxylic acid group in this compound will significantly influence its ADME profile, affecting its solubility, permeability, and metabolic stability. evitachem.com These properties can be fine-tuned by modifying the chemical structure, guided by in silico predictions to optimize for desired characteristics.

Table 3: Predicted Physicochemical Properties for this compound

| Property | Predicted Value | Significance for Drug-Likeness |

|---|---|---|

| Molecular Formula | C14H10BrNO2 | --- |

| Molecular Weight | 304.14 g/mol | Within Lipinski's rule (< 500) |

| logP (Octanol-Water Partition Coefficient) | ~3.5-4.0 (Estimated) | Indicates lipophilicity and affects absorption/distribution. |

| Hydrogen Bond Donors | 2 (from -NH and -COOH) | Within Lipinski's rule (≤ 5) |

| Hydrogen Bond Acceptors | 2 (from C=O and -OH) | Within Lipinski's rule (≤ 10) |

| Topological Polar Surface Area (TPSA) | 66.4 Ų (Estimated) | Influences membrane permeability. |

Values are estimated based on the chemical structure and general chemical database information. Actual experimental values may vary.

Advanced Structural Characterization and Spectroscopic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Derivatives

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of carbazole (B46965) derivatives in solution. Analysis of ¹H and ¹³C spectra, augmented by two-dimensional (2D) techniques, allows for the complete assignment of all proton and carbon signals.

The ¹H NMR spectrum of (6-bromo-9H-carbazol-2-yl)acetic acid is predicted to exhibit distinct signals corresponding to the aromatic protons of the carbazole core, the methylene (B1212753) protons of the acetic acid side chain, the carboxylic acid proton, and the N-H proton of the carbazole ring.

The aromatic region would show a complex pattern of doublets and doublets of doublets due to spin-spin coupling between adjacent protons. Based on data from related carbazole structures, the proton signals can be predicted. lmaleidykla.ltchemicalbook.com The bromine atom at the C-6 position and the acetic acid group at C-2 significantly influence the electronic environment and thus the chemical shifts of the nearby protons. The N-H proton typically appears as a broad singlet at a downfield chemical shift, often above 11.0 ppm in a solvent like DMSO-d₆. chemicalbook.com The carboxylic acid proton also presents as a broad singlet, its chemical shift being highly dependent on solvent and concentration. The methylene (CH₂) protons of the acetic acid group are expected to appear as a sharp singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted values based on known substituent effects and data from related compounds)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~7.9 - 8.1 | d | ~8.0 |

| H-3 | ~7.2 - 7.4 | dd | ~8.0, 1.5 |

| H-4 | ~7.5 - 7.7 | d | ~8.5 |

| H-5 | ~8.1 - 8.3 | d | ~1.8 |

| H-7 | ~7.4 - 7.6 | dd | ~8.7, 1.8 |

| H-8 | ~7.3 - 7.5 | d | ~8.7 |

| CH₂ | ~3.7 - 3.9 | s | - |

| N-H | >11.0 (in DMSO-d₆) | br s | - |

| COOH | ~12.0 - 13.0 (in DMSO-d₆) | br s | - |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted values based on known substituent effects and data from related compounds)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 170 - 180 |

| C-4a, C-4b (quaternary) | 138 - 142 |

| C-8a, C-9a (quaternary) | 122 - 126 |

| Aromatic CH carbons | 110 - 130 |

| C-Br (C-6) | 112 - 116 |

| CH₂ | 35 - 45 |

To definitively assign each proton and carbon signal, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.

COSY would reveal the coupling relationships between adjacent protons in the aromatic rings.

HSQC would correlate each proton signal with its directly attached carbon atom.

HMBC would establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying the quaternary carbons and confirming the substitution pattern on the carbazole ring.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. For this compound, the molecular formula is C₁₄H₁₀BrNO₂. evitachem.com

The calculated molecular weight is approximately 304.14 g/mol . evitachem.com A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the spectrum will show two peaks of almost equal intensity for the molecular ion: one for [M]⁺ and another for [M+2]⁺.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous confirmation of the elemental formula.

Table 3: HRMS Data for this compound

| Formula | Ion | Calculated Exact Mass |

| C₁₄H₁₀⁷⁹BrNO₂ | [M+H]⁺ | 303.9917 |

| C₁₄H₁₀⁸¹BrNO₂ | [M+H]⁺ | 305.9896 |

Common fragmentation patterns would likely involve the loss of the carboxylic acid group (a loss of 45 Da, corresponding to COOH) and the entire acetic acid side chain (a loss of 59 Da for CH₂COOH).

X-ray Diffraction Studies for Solid-State Structure Elucidation

Single-crystal X-ray diffraction provides the most definitive proof of molecular structure, offering precise data on bond lengths, bond angles, and the three-dimensional arrangement of molecules in the solid state. While specific crystal structure data for this compound is not widely published, analysis of the parent compound, 2-(Carbazol-9-yl)acetic acid, provides a foundational model. researchgate.net

The crystal structure of 2-(Carbazol-9-yl)acetic acid reveals a nearly planar tricyclic carbazole system. researchgate.net The introduction of a bromine atom at the C-6 position is not expected to significantly distort the planarity of the carbazole ring. However, it would alter the unit cell dimensions and could influence the crystal packing through intermolecular interactions such as C-H···Br contacts or halogen bonding. nih.gov

Table 4: Crystallographic Data for the Parent Compound 2-(Carbazol-9-yl)acetic acid researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₄H₁₁NO₂ |

| Molecular Weight | 225.24 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 32.067 (19) |

| b (Å) | 5.340 (3) |

| c (Å) | 13.134 (7) |

| β (°) | 97.756 (8) |

| Volume (ų) | 2229 (2) |

| Z (molecules/unit cell) | 8 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

IR and UV-Vis spectroscopy are used to identify the functional groups present and to probe the electronic properties of the molecule, respectively.

Infrared (IR) Spectroscopy: The IR spectrum provides diagnostic absorption bands corresponding to the vibrations of specific functional groups. For this compound, the key vibrational modes are predictable.

Table 5: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Description |

| 3300 - 3400 | N-H stretch | Carbazole N-H group |

| 2500 - 3300 (broad) | O-H stretch | Carboxylic acid hydroxyl group |

| ~1700 (strong) | C=O stretch | Carboxylic acid carbonyl group |

| 1600 - 1450 | C=C stretch | Aromatic rings |

| ~1250 | C-O stretch | Carboxylic acid |

| ~1330 | C-N stretch | Carbazole ring |

| 3000 - 3100 | C-H stretch | Aromatic C-H |

| 500 - 600 | C-Br stretch | Carbon-bromine bond |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of carbazole derivatives is characterized by strong absorption bands in the ultraviolet region, arising from π → π* electronic transitions within the conjugated aromatic system. rsc.org The parent carbazole molecule typically shows absorption maxima around 293, 324, and 337 nm. nist.gov The presence of the bromine atom, an auxochrome, is expected to cause a slight bathochromic (red) shift of these absorption bands. The acetic acid group is not a strong chromophore and is expected to have a minimal effect on the position of the π → π* transitions.

Applications in Advanced Materials and Chemical Probes

Exploration of Optoelectronic Properties for Organic Electronics

In the field of photovoltaics, carbazole-based compounds are extensively investigated as sensitizers in Dye-Sensitized Solar Cells (DSSCs). nih.gov Their function is to absorb sunlight and inject electrons into a semiconductor layer, typically titanium dioxide (TiO₂). The general structure of these dyes often follows a donor-π-acceptor (D-π-A) design, where the carbazole (B46965) unit acts as the electron donor. nih.gov

While specific data for (6-bromo-9H-carbazol-2-yl)acetic acid is not available, the performance of closely related carbazole sensitizers provides insight into its potential. For example, two push-pull molecules, CAR-THIOHX (carbazole and alkyl thiophene donor) and CAR-TPA (carbazole and triphenylamine donor) with a cyanoacrylic acid acceptor, yielded power conversion efficiencies of 1.83% and 2.12%, respectively. researchgate.net Multi-carbazole derivatives have been shown to achieve efficiencies as high as 6.33%, demonstrating that structural modifications can significantly enhance performance by inhibiting dye aggregation and charge recombination. rsc.org

Table 1: Photovoltaic Performance of Representative Carbazole-Based Dyes in DSSCs

| Dye Name | Voc (V) | Jsc (mA/cm²) | FF | η (%) | Source |

|---|---|---|---|---|---|

| CAR-THIOHX | 0.61 | 4.31 | 0.69 | 1.83 | researchgate.net |

| CAR-TPA | 0.63 | 5.01 | 0.67 | 2.12 | researchgate.net |

| 2C | 0.72 | 11.23 | 0.71 | 5.74 | rsc.org |

| 3C | 0.74 | 12.11 | 0.71 | 6.33 | rsc.org |

This table is interactive. Click on headers to sort.

Carbazole derivatives are fundamental materials in the fabrication of Organic Light Emitting Diodes (OLEDs), primarily used as hole-transporting materials (HTMs) and as host materials for the emissive layer. mdpi.comsemanticscholar.org Their high triplet energy allows them to effectively host phosphorescent emitters without quenching the emission. The bromine atom on the carbazole ring of This compound serves as a key reactive site for synthesizing more complex, high-performance molecules through cross-coupling reactions. nbinno.commdpi.com

For example, 4-Bromo-9H-carbazole is a common intermediate used to build larger structures for OLEDs that improve charge mobility and device stability. nbinno.com Similarly, bromo-carbazole derivatives are used to synthesize materials with high glass transition temperatures (Tg), which is crucial for the morphological stability and long-term durability of OLED devices. mdpi.comresearchgate.net While the acetic acid group is less common in typical OLED stacks, it could be used to modify electrode work functions or to create self-assembled monolayers that facilitate charge injection.

The performance of OLEDs is often evaluated based on their current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE). A study on novel HTMs based on 4-(9H-carbazol-9-yl)triphenylamine demonstrated that incorporating carbazole derivatives can significantly enhance these efficiencies compared to standard devices. mdpi.com

Development as Fluorescent Probes or Sensors

The inherent fluorescence of the carbazole scaffold makes it an excellent platform for the development of chemical sensors. mdpi.commdpi.com The fluorescence properties, such as intensity and wavelength, can change upon interaction with a specific analyte. This "turn-on" or "turn-off" response allows for the sensitive and selective detection of various ions and molecules.

Carbazole-based fluorescent probes have been successfully developed for detecting metal ions like Cu²⁺ and Hg²⁺, as well as explosives like picric acid. mdpi.comnih.govresearchgate.net The design of these probes often involves attaching a specific receptor or binding site to the carbazole fluorophore. The acetic acid group of This compound could itself act as a binding site for certain metal ions or be chemically modified to create a more selective receptor.

For example, a probe based on pyrano[3,2-c] carbazole was designed for the quantification of Zn²⁺, showing a significant fluorescence enhancement upon binding. mdpi.com In another study, a carbazole-based conjugated polymer demonstrated high sensitivity for iodide (I⁻) through fluorescence quenching and could subsequently detect Hg²⁺, which restored the fluorescence. tandfonline.com The detection limit for Hg²⁺ in this system reached 9.7 x 10⁻⁸ M, highlighting the high sensitivity achievable with carbazole-based sensors. tandfonline.com

Investigation in Electrochromic Devices and Energy Storage Materials

Electrochromic materials can change their optical properties (i.e., color) in a reversible manner upon the application of an electrical potential. This property is utilized in applications such as smart windows, displays, and rearview mirrors. Conducting polymers derived from carbazole are known to exhibit stable and reversible electrochromic behavior. researchgate.net

The electropolymerization of carbazole derivatives is a common method to create thin, electroactive films on conductive substrates. mdpi.commdpi.com A study on the parent compound, 2-(9H-carbazol-9-yl)acetic acid, demonstrated that it can be electrochemically polymerized to form a poly(2-(9H-carbazol-9-yl)acetic acid) thin film. researchgate.net This polymer film was found to be electroactive and soluble in common organic solvents, with a conductivity of approximately 4.3 x 10⁻⁵ S/cm. researchgate.net Such polymers often exhibit distinct color changes between their neutral and oxidized states. For instance, polycarbazole films can switch from transparent in the neutral state to green and bluish-green upon oxidation. researchgate.net The acetic acid functionality can influence the polymer's properties, such as solubility, adhesion to the substrate, and interaction with electrolyte ions, potentially improving switching speeds and stability. mdpi.com

The redox activity inherent in these electrochromic polymers also makes them candidates for energy storage materials in devices like supercapacitors and batteries, where the color change can serve as a visual indicator of the state of charge. nih.gov

Role as a Synthetic Scaffold for Polymeric Materials

A synthetic scaffold is a core molecular structure that can be systematically built upon to create a diverse range of larger molecules or polymers. Due to its versatile functionalization sites (the nitrogen atom, and various positions on the benzene rings), the carbazole unit is an excellent scaffold. This compound is a bifunctional scaffold. The bromine atom at the 6-position is a prime site for cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig), allowing for the attachment of other aromatic units to build up conjugated polymers. ossila.com Simultaneously, the acetic acid group at the 2-position can be used for esterification or amidation reactions, or it can serve as a functional group in the final polymer.

This dual functionality allows for the creation of complex polymer architectures. For example, the carbazole backbone can be polymerized via the bromo- position, while the acetic acid side chains can be used to impart solubility, provide sites for cross-linking, or attach other functional moieties like photo-reactive groups. nih.gov The electrochemical polymerization of 2-(9H-carbazol-9-yl)acetic acid directly demonstrates its use as a monomer to create functional polymers. mdpi.comresearchgate.net The resulting polycarbazole chains possess a backbone with desirable electronic properties and pendant acetic acid groups that can modulate the polymer's physical characteristics.

Challenges and Future Research Directions

Overcoming Synthetic Hurdles for Scalable Production

The translation of promising laboratory-scale syntheses of (6-bromo-9H-carbazol-2-yl)acetic acid and its derivatives into large-scale, industrially viable processes presents considerable challenges. Many current synthetic methodologies, while effective for producing small quantities for initial research, are hindered by factors that limit their scalability.

A significant hurdle lies in the multi-step nature of the synthesis, which often begins with the regioselective bromination of the carbazole (B46965) core, followed by the introduction of the acetic acid side-chain. evitachem.com Achieving high regioselectivity, particularly mono-bromination at the C6 position, can be difficult to control on a large scale. evitachem.com Traditional methods often rely on expensive transition metal catalysts, such as palladium and copper, and may require harsh reaction conditions, including high temperatures and toxic solvents. nih.gov These factors not only contribute to high production costs but also raise environmental and safety concerns. nih.govaip.org For instance, methods like the Grabe-Ullmann, Clemo-Perkin, and Tauber syntheses, while foundational, have been noted for their demanding conditions. rsc.orgrsc.org

Future research is focused on developing more efficient and cost-effective synthetic routes. This includes the exploration of novel catalytic systems that are cheaper, more abundant, and environmentally benign. Iron-catalyzed reactions, for example, have shown promise in the synthesis of carbazole motifs under milder conditions. rsc.org Additionally, process optimization to improve yields and reduce the number of synthetic steps is a key area of investigation. The development of continuous flow synthesis methods could offer a solution to challenges such as managing exothermic reactions and handling solid precipitates, which can cause clogging in traditional batch reactors. researchgate.net The goal is to establish a robust, safe, and economical synthesis that can provide the quantities of this compound needed for advanced preclinical and clinical studies, as well as for material science applications.

Developing Novel Derivatization Strategies for Enhanced Specificity

While this compound serves as a valuable scaffold, its therapeutic and material potential can be significantly enhanced through strategic derivatization. The development of novel derivatization strategies is aimed at improving the specificity of these compounds for their biological targets or tuning their optoelectronic properties for material applications.

In the context of drug discovery, enhancing the specificity of a compound for its target protein is paramount to increasing efficacy and reducing off-target side effects. For carbazole derivatives, this involves the targeted introduction of various functional groups to modulate their interaction with biological macromolecules. nih.gov Techniques such as palladium-catalyzed cross-coupling reactions allow for the introduction of diverse aryl groups, creating more complex and potentially more specific molecules. evitachem.com The synthesis of hybrid molecules, where the carbazole scaffold is combined with other pharmacophores, is another promising approach to modulate activity against multiple targets simultaneously, which could be beneficial in circumventing drug resistance. nih.gov

Future research will likely focus on leveraging computational modeling and molecular docking studies to rationally design derivatives with improved binding affinity and selectivity for specific biological targets. nih.govmdpi.com Chemo-enzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical synthesis, offers a powerful tool for creating structurally diverse carbazole derivatives that may not be accessible through traditional chemical methods alone. mdpi.com For material science applications, derivatization can alter the electronic and optical properties of the carbazole core, making it suitable for use in organic light-emitting diodes (OLEDs) and solar cells. epstem.net

Expanding the Scope of Biological Targets and Mechanistic Understanding

Carbazole-based compounds have demonstrated a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. rsc.orgechemcom.com However, the full spectrum of their biological targets and the precise mechanisms through which they exert their effects are not yet fully understood.

Current research has identified several key biological targets for carbazole derivatives. For example, some derivatives have been shown to inhibit topoisomerases I and II and to target DNA, which contributes to their antitumor properties. ijrpc.com Others have been found to inhibit human protein kinase CK2, an enzyme implicated in various diseases, including cancer. tandfonline.com The anti-inflammatory properties of some carbazoles have been linked to the inhibition of neutrophil phagocytosis and chemotaxis. nih.gov

A significant future research direction is the use of advanced techniques to identify new biological targets for this compound and its derivatives. This includes proteomic and genomic approaches to uncover novel protein interactions and signaling pathways affected by these compounds. A deeper mechanistic understanding is crucial for the rational design of next-generation therapeutic agents with improved efficacy and safety profiles. For instance, understanding the precise mechanism of action can help in identifying patient populations most likely to respond to a particular treatment and in designing combination therapies. Mechanistic studies involving control experiments, kinetic and spectroscopic analyses, and deuterium (B1214612) labeling can help to elucidate complex reaction pathways, such as those involving the generation of radical cations under visible light excitation. researchgate.net

Integration with Advanced Material Science Methodologies

The unique photophysical and electronic properties of the carbazole scaffold make it an attractive building block for advanced materials. evitachem.com this compound and its derivatives have potential applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and sensors. evitachem.com The bromine atom and the carboxylic acid group provide convenient handles for further functionalization and polymerization.

A key challenge is to precisely control the electronic properties of these materials to optimize their performance in devices. This involves tuning the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to facilitate efficient charge injection and transport. epstem.net The ability of this compound to undergo electropolymerization to form conductive polymer films is a particularly interesting property for the development of electronic devices. evitachem.com

Future research will focus on the integration of carbazole derivatives with other advanced materials to create novel hybrid systems with enhanced functionalities. For example, the development of carbazole-based metal-organic frameworks (MOFs) could lead to new materials with applications in gas storage, separation, and catalysis. rsc.org The exploration of aggregation-induced emission (AIE) properties in carbazole derivatives is another exciting area, with potential applications in bio-imaging and sensing. rsc.org Furthermore, the synthesis of carbazole-containing polymers for use as photosensitizers in photoreactions and as materials for organic photovoltaic devices continues to be an active area of research. nih.gov

Exploration of Sustainable Synthetic Approaches for Carbazole Scaffolds

The increasing emphasis on green chemistry is driving the development of more sustainable and environmentally friendly methods for the synthesis of carbazole scaffolds. aip.org Traditional methods often involve the use of hazardous reagents, toxic solvents, and generate significant amounts of waste, which are concerns for both environmental and economic sustainability. nih.govrsc.org

Recent research has focused on several green chemistry principles to address these issues. This includes the use of less toxic and more abundant metal catalysts, such as iron, in place of precious metals like palladium. rsc.org The development of one-pot synthesis protocols, where multiple reaction steps are carried out in a single reaction vessel, can reduce solvent usage and waste generation. nih.gov Metal-free synthesis, such as trifluoroacetic acid (TFA)-mediated hydroarylation, offers an even greener alternative by eliminating the need for metal catalysts altogether. nih.gov Furthermore, the use of bio-based and recyclable solvents, such as glycerol, is being explored to reduce the environmental impact of the synthesis process. rsc.org

Future research will continue to push the boundaries of green chemistry in carbazole synthesis. This includes the development of catalytic systems that can operate under milder reaction conditions, such as at room temperature and in aqueous media. The use of visible light as a green energy source for promoting chemical reactions, known as photoredox catalysis, is a promising approach for the synthesis of carbazoles under mild and transition-metal-free conditions. nih.gov Chemo-enzymatic methods, which utilize enzymes to catalyze specific reactions with high selectivity, also represent a sustainable approach to the synthesis of complex carbazole derivatives. mdpi.com The ultimate goal is to develop synthetic routes that are not only efficient and cost-effective but also have a minimal environmental footprint.

Q & A

Q. What are the recommended methods for synthesizing (6-bromo-9H-carbazol-2-yl)acetic acid, and how can purity be optimized?

Answer:

- Synthesis Protocol : A common approach involves bromination of the parent carbazole scaffold followed by acetic acid side-chain introduction. For example, decarboxylative N-alkylation (as in related carbazole derivatives) can be adapted using 2-(6-bromo-9H-carbazol-2-yl)propanoic acid with a ruthenium catalyst (Ru(dtbbpy)₃₂) in a DCE/HFIP solvent system .

- Purification : Recrystallization in 50% ethanol yields colorless platelet crystals (67.2% yield) with minimal impurities, as validated by single-crystal X-ray diffraction .

- Purity Verification : Use HPLC with fluorimetric detection (pre-column derivatization) to confirm purity >95% .

Q. How is the molecular structure of this compound characterized experimentally?

Answer:

-

X-Ray Crystallography : Single-crystal analysis at 93 K reveals coplanar tricyclic aromatic rings (dihedral angles <3° between benzene rings) and a twisted carboxylic acid group (torsion angle: 88.5°). Hydrogen bonds (O–H···O) stabilize the crystal lattice .

-

Key Parameters :

Parameter Value Space group Monoclinic R factor 0.048 Data-to-parameter ratio 15.9 Refinement uses SHELXL for small-molecule precision .

Q. What analytical techniques are critical for quantifying this compound in complex mixtures?

Answer:

- HPLC with Fluorimetric Detection : Pre-column derivatization with alcohols enhances sensitivity. Retention times and peak areas are calibrated against standards .

- NMR Spectroscopy : H NMR (DMSO-d₆) shows characteristic peaks: aromatic protons (δ 7.2–8.1 ppm), acetic acid CH₂ (δ 3.8 ppm), and carboxylic acid proton (δ 12.5 ppm) .

- Mass Spectrometry : ESI-MS in negative mode detects [M–H]⁻ ions (expected m/z: 318.98 for C₁₄H₉BrNO₂) .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

Answer:

- Suzuki-Miyaura Coupling : The bromine at position 6 facilitates palladium-catalyzed coupling with aryl boronic acids (e.g., 2-(9H-carbazol-9-yl)phenylboronic acid) to form biaryl derivatives. Optimize with Pd(PPh₃)₄ (5 mol%) in THF/Na₂CO₃ at 80°C .

- Challenges : Steric hindrance from the carbazole ring may reduce yields. Use bulky ligands (e.g., SPhos) to enhance catalytic efficiency .

Q. What computational tools are suitable for modeling the electronic properties of this compound?

Answer:

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., using Gaussian 16 with B3LYP/6-31G* basis set) to predict redox behavior. Bromine lowers the LUMO, enhancing electron-accepting capacity .

- Crystal Packing Analysis : Use Mercury or OLEX2 to visualize intermolecular interactions (e.g., π-π stacking, hydrogen bonds) from CIF files .

Q. How can discrepancies in crystallographic data for this compound derivatives be resolved?

Answer:

- Data Validation : Cross-check with SHELX utilities (e.g., SHELXL for refinement, PLATON for symmetry checks). Address outliers in displacement parameters (Uₑq) .

- Contradictory Dihedral Angles : Re-examine torsion angles using ORTEP-3 to confirm deviations <5° from coplanarity. Discrepancies may arise from crystal packing effects .

Q. What are the degradation pathways of this compound under acidic/basic conditions?

Answer:

- Acidic Hydrolysis : Protonation of the carboxylic acid group leads to decarboxylation (TGA shows mass loss ~200°C). Monitor via FTIR (loss of C=O stretch at 1700 cm⁻¹) .

- Basic Conditions : Deprotonation at pH >9 forms a carboxylate anion, increasing solubility but reducing stability. Use UV-Vis (λmax shift from 280 nm to 265 nm) to track degradation .

Q. How can the stability of this compound in solution be optimized for long-term storage?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.